

# Conivaptan hydrochloride molecular structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Conivaptan*  
Cat. No.: *B1669423*

[Get Quote](#)

## Conivaptan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Conivaptan** hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. Marketed under the trade name Vaprisol®, it is utilized clinically for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies related to **conivaptan** hydrochloride. Detailed experimental protocols and signaling pathway visualizations are included to support research and development activities.

## Molecular Structure and Chemical Properties

**Conivaptan** hydrochloride is chemically designated as N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl]-[1,1'-biphenyl]-2-carboxamide monohydrochloride. [2] Its structure is characterized by a central benzazepine core linked to a biphenyl carboxamide moiety.

Molecular Formula: C<sub>32</sub>H<sub>26</sub>N<sub>4</sub>O<sub>2</sub>•HCl[1][2][3]

Molecular Weight: 535.04 g/mol

CAS Number: 168626-94-6

Appearance: White to off-white or pale orange-white powder.

The hydrochloride salt enhances the solubility of the otherwise sparingly soluble **conivaptan** free base.

## Physicochemical Properties

A summary of the key physicochemical properties of **conivaptan** hydrochloride is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and analytical method development.

| Property         | Value                                         | Reference |
|------------------|-----------------------------------------------|-----------|
| Melting Point    | >250 °C                                       |           |
| Solubility       |                                               |           |
| Water            | 0.15 mg/mL (at 23 °C)                         |           |
| DMSO             | 2 mg/mL (clear solution); 53.5 mg/mL (100 mM) |           |
| Ethanol          | 10.7 mg/mL (20 mM) with gentle warming        |           |
| pKa (Predicted)  |                                               |           |
| Strongest Acidic | 12.26                                         |           |
| Strongest Basic  | 6.56                                          |           |
| LogP (Predicted) | 5.24 - 6.3                                    |           |

## Pharmacological Properties

**Conivaptan** hydrochloride is a potent vasopressin receptor antagonist with high affinity for both the V1A and V2 receptor subtypes. This dual antagonism underlies its therapeutic effects.

| Pharmacological Parameter                 | Value   | Receptor | Species                 | Reference |
|-------------------------------------------|---------|----------|-------------------------|-----------|
| Binding Affinity (Ki)                     | 0.61 nM | V1A      | Human                   |           |
| 0.66 - 3.04 nM                            | V2      |          | Human                   |           |
| 0.48 nM                                   | V1A     |          | Rat (liver)             |           |
| 3.04 nM                                   | V2      |          | Rat (kidney)            |           |
| Functional Antagonism (IC <sub>50</sub> ) | 14.3 nM | V1A      | Transfected COS-1 cells |           |
| 1.95 nM                                   | V2      |          | Transfected COS-1 cells |           |

## Mechanism of Action

Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. It exerts its effects through V1A and V2 receptors.

- V1A Receptors: Located on vascular smooth muscle cells, their stimulation by AVP leads to vasoconstriction.
- V2 Receptors: Primarily found in the renal collecting ducts, their activation by AVP promotes the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream.

**Conivaptan** competitively blocks both V1A and V2 receptors. Antagonism of V2 receptors in the kidneys leads to aquaresis, the excretion of free water without a significant loss of electrolytes, thereby increasing serum sodium concentrations in hyponatremic states. The blockade of V1A receptors can lead to vasodilation.

## Pharmacokinetics and Metabolism

**Conivaptan** is metabolized primarily by the cytochrome P450 enzyme CYP3A. Four metabolites have been identified, with pharmacological activity ranging from 3-50% (V1A) and

50-100% (V2) of the parent compound. However, their contribution to the overall clinical effect is considered minimal due to low exposure.

## Signaling Pathway

The mechanism of action of **conivaptan** hydrochloride involves the inhibition of the canonical vasopressin signaling pathways in target cells. The following diagram illustrates the antagonism at the V2 receptor in a renal collecting duct cell.



[Click to download full resolution via product page](#)

Caption: **Conivaptan** antagonism of AVP signaling at the V2 receptor.

## Experimental Protocols

### Synthesis of Conivaptan Hydrochloride

Several synthetic routes for **conivaptan** hydrochloride have been reported. A common approach involves the coupling of two key intermediates: 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine and 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid. The following is a generalized protocol based on reported syntheses.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Portico [access.portico.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Conivaptan hydrochloride molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669423#conivaptan-hydrochloride-molecular-structure-and-properties\]](https://www.benchchem.com/product/b1669423#conivaptan-hydrochloride-molecular-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

